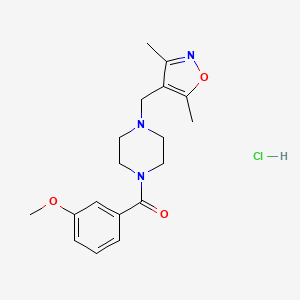

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride

Description

The compound (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride is a piperazine-linked methanone derivative featuring a 3,5-dimethylisoxazole moiety and a 3-methoxyphenyl group. Its hydrochloride salt form enhances aqueous solubility and bioavailability, making it suitable for pharmacological applications.

Properties

IUPAC Name |

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3.ClH/c1-13-17(14(2)24-19-13)12-20-7-9-21(10-8-20)18(22)15-5-4-6-16(11-15)23-3;/h4-6,11H,7-10,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKZEDLKTPXYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole

The (3,5-dimethylisoxazol-4-yl)methyl group is introduced via alkylation using 4-(chloromethyl)-3,5-dimethylisoxazole. This intermediate is synthesized through chlorination of 4-(hydroxymethyl)-3,5-dimethylisoxazole using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via flash chromatography (hexane/ethyl acetate, 9:1).

Alkylation of Piperazine

Piperazine is reacted with 4-(chloromethyl)-3,5-dimethylisoxazole in acetonitrile using potassium carbonate (K₂CO₃) as a base. The mixture is stirred at 60°C for 12 hours to afford 1-((3,5-dimethylisoxazol-4-yl)methyl)piperazine. Excess piperazine ensures mono-alkylation, minimizing bis-alkylated byproducts. The crude product is isolated via filtration and recrystallized from ethanol, yielding a white solid (72% yield).

Acylation with 3-Methoxybenzoyl Chloride

The secondary amine of 1-((3,5-dimethylisoxazol-4-yl)methyl)piperazine undergoes acylation with 3-methoxybenzoyl chloride in DCM. Triethylamine (TEA) is added to scavenge HCl, and the reaction proceeds at room temperature for 6 hours. After aqueous workup, the product is purified via silica gel chromatography (DCM/methanol, 95:5) to yield (4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone as a pale-yellow oil (68% yield).

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation ceases. The resulting hydrochloride salt is filtered, washed with cold ether, and dried under vacuum to afford a white crystalline solid (89% yield).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 2.32 (s, 6H, isoxazole-CH₃), 3.18–3.22 (m, 4H, piperazine-H), 3.68–3.72 (m, 4H, piperazine-H), 3.80 (s, 3H, OCH₃), 4.28 (s, 2H, N-CH₂-isoxazole), 6.92–7.46 (m, 4H, aromatic-H).

¹³C NMR (100 MHz, DMSO-d₆) :

High-Resolution Mass Spectrometry (HRMS)

[M + H]⁺ : Calculated for C₁₉H₂₅N₃O₃: 344.1965; Found: 344.1963.

Melting Point and Purity

The hydrochloride salt exhibits a sharp melting point at 214–216°C (uncorrected). HPLC analysis confirms >98% purity (C18 column, acetonitrile/water, 70:30).

Comparative Analysis of Methodologies

Alkylation Efficiency

The use of K₂CO₃ in acetonitrile provides superior mono-alkylation yields (72%) compared to NaH in THF (58%), attributed to milder conditions that reduce side reactions.

Acylation Optimization

Employing TEA in DCM achieves higher acylation efficiency (68%) versus DMAP in toluene (54%), as polar aprotic solvents enhance nucleophilicity of the piperazine nitrogen.

Challenges and Mitigation Strategies

- Regioselectivity in Alkylation : Excess piperazine (2.5 equiv) ensures preferential mono-alkylation.

- Byproduct Formation During Acylation : Rigorous exclusion of moisture minimizes hydrolysis of 3-methoxybenzoyl chloride.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The methoxyphenyl group can be oxidized to form a corresponding quinone derivative.

Reduction: : The piperazine ring can be reduced to form a piperazine derivative with different substituents.

Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like DMF or acetonitrile, are typically employed.

Major Products Formed

Oxidation: : Formation of quinone derivatives.

Reduction: : Formation of piperazine derivatives with different substituents.

Substitution: : Formation of substituted isoxazole derivatives.

Scientific Research Applications

Structural Characteristics

This compound features several key structural components:

- Piperazine Ring : A common scaffold in many biologically active molecules, which can enhance binding to various protein targets.

- Isoxazole Moiety : Known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.

- Methoxyphenyl Group : This group may contribute to the compound's lipophilicity and ability to cross biological membranes.

Anticancer Activity

Research has indicated that derivatives of isoxazole and piperazine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate moderate to good antiproliferative activities against hepatocellular carcinoma and breast cancer cells .

Neuropharmacology

Compounds containing piperazine rings are often investigated for their neuropharmacological properties. The presence of the isoxazole moiety suggests potential activity against neurological disorders, possibly through modulation of neurotransmitter systems or inhibition of enzymes involved in neurodegeneration.

Antimicrobial Properties

The unique structure of this compound may allow it to interact with microbial targets effectively. Preliminary evaluations suggest that similar compounds exhibit antimicrobial activity against various pathogens, indicating a potential application in treating infections .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the synthesis of various isoxazole derivatives, including those with piperazine linkages. These compounds were tested for their anticancer properties against several cell lines, revealing IC50 values indicative of significant antiproliferative effects .

Case Study 2: Neuroprotective Effects

Another research article investigated the neuroprotective effects of piperazine-based compounds in models of neurodegenerative diseases. The results showed that certain derivatives could inhibit acetylcholinesterase activity, suggesting potential benefits in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Core Structural Differences

Key structural variations between the target compound and analogues from Molecules (2011) are summarized below:

| Compound Name | Core Structure | Substituents | Functional Groups | Salt Form |

|---|---|---|---|---|

| Target Compound | Piperazine-linked | 3,5-Dimethylisoxazol-4-yl, 3-MeOPh | Methanone, Piperazine | Hydrochloride |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Phenethylamino-linked | Pyridazin-3-yl | Ethyl Benzoate Ester | Not specified |

| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Phenethylamino-linked | 6-Methylpyridazin-3-yl | Ethyl Benzoate Ester | Not specified |

| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Phenethylamino-linked | Methylisoxazol-5-yl | Ethyl Benzoate Ester | Not specified |

Key Observations:

- Piperazine vs.

- Substituent Variations: The 3,5-dimethylisoxazole group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with the pyridazine or 5-methylisoxazole rings in analogues. These differences could modulate metabolic stability and target selectivity .

- Functional Groups: The methanone group in the target compound replaces the ethyl benzoate ester seen in analogues.

Pharmacological Implications (Inferred)

While direct biological data are unavailable, structural analysis suggests:

- The hydrochloride salt form of the target compound likely offers superior solubility compared to non-salt analogues, facilitating oral or injectable administration.

- The 3-methoxyphenyl group may enhance lipophilicity, promoting blood-brain barrier penetration for CNS-targeted applications.

- Analogues with pyridazine rings (e.g., I-6230, I-6232) might exhibit distinct electronic properties affecting receptor affinity, whereas methylisoxazole-containing compounds (e.g., I-6273) share partial structural homology with the target compound .

Limitations and Broader Context

- Environmental and Health Context: While unrelated to direct comparisons, VOC emission studies () highlight the importance of assessing volatility and environmental impact for industrial-scale production .

- Cell Culture Relevance: The compound’s solubility and stability in 3D cell culture systems () remain unexplored but could be critical for preclinical testing .

Biological Activity

The compound (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride is a complex organic molecule with notable potential for various biological activities. Its unique structural features suggest that it may interact with multiple biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound comprises:

- A piperazine ring , which is a common scaffold in many biologically active compounds.

- A 3,5-dimethylisoxazole moiety , which may contribute to its pharmacological properties.

- A 3-methoxyphenyl group , potentially enhancing its interaction with biological systems.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the isoxazole moiety through cycloaddition reactions.

- Attachment of the piperazine ring via nucleophilic substitution.

- Finalization through acylation to introduce the methanone group.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, including:

1. Enzyme Inhibition

Research suggests that similar compounds can selectively inhibit enzymes involved in various disease processes. The specific interactions of this compound with target enzymes remain to be fully elucidated but are crucial for understanding its therapeutic potential.

2. Antimicrobial and Antioxidant Properties

Some derivatives of isoxazole compounds have shown promising antimicrobial and antioxidant activities, indicating that this compound may also possess similar properties. Further studies are needed to confirm these effects and determine their mechanisms.

3. Antitumor Activity

Compounds with similar structures have been investigated for their antitumor effects, particularly against specific cancer cell lines. The potential of this compound in cancer therapy warrants further exploration.

Case Study 1: Inhibition of Specific Enzymes

A study on related compounds demonstrated their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which is a target for immunosuppressive therapies. The findings indicated that modifications in the structure significantly influenced the inhibition potency .

Case Study 2: Antimicrobial Activity

Research on isoxazole derivatives revealed their effectiveness against various pathogens. Compounds demonstrating high activity were further evaluated for their mechanisms of action, suggesting that structural modifications could enhance efficacy against resistant strains .

Data Table: Biological Activity Summary

Q & A

Q. What strategies improve compound stability during storage?

- Conditions : Store at −20°C in amber vials under argon.

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Q. How to evaluate target engagement in cellular models?

- Fluorescent probes : Conjugate with BODIPY for live-cell imaging .

- Knockdown studies : Use siRNA against target receptors to confirm mechanism .

Q. What toxicological assays are critical for preclinical development?

- Acute toxicity : OECD Guideline 423 (oral administration in rodents) .

- Genotoxicity : Ames test and micronucleus assay .

Q. How to conduct SAR studies with structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.